

4-Benzyloxy-3-ethoxybenzaldehyde CAS number 60186-33-6

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Compound of Interest

Compound Name: 4-Benzyloxy-3-ethoxybenzaldehyde

Cat. No.: B1268341

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An In-depth Technical Guide to **4-Benzyloxy-3-ethoxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzyloxy-3-ethoxybenzaldehyde** (CAS No. 60186-33-6), a valuable intermediate in organic synthesis. This document details its physicochemical properties, a representative synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.

Core Properties

4-Benzyloxy-3-ethoxybenzaldehyde is an aromatic aldehyde featuring both a benzyl ether and an ethoxy group on the benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules.

Physicochemical Data

The key quantitative properties of **4-Benzyloxy-3-ethoxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	60186-33-6	[1][2][3]
Molecular Formula	C ₁₆ H ₁₆ O ₃	[1][2][3][4]
Molecular Weight	256.30 g/mol	[1][2][3]
Melting Point	56-64 °C	[1][2]
Appearance	White to off-white crystalline powder	[5]
SMILES	<chem>O=CC1=CC=C(OCC2=CC=C(C=C2)C(OCC)=C1</chem>	[3]
InChI	InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3	[4]

Chemical Structure

The structure of **4-Benzyloxy-3-ethoxybenzaldehyde** is defined by a central benzaldehyde core, substituted at the C3 position with an ethoxy group and at the C4 position with a benzyloxy group.

Caption: Chemical structure of **4-Benzyloxy-3-ethoxybenzaldehyde**.

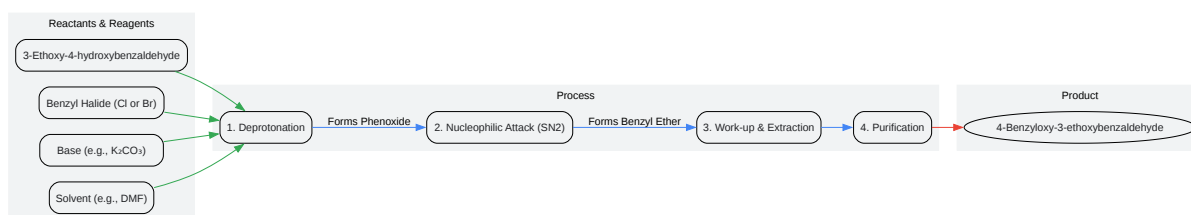
Synthesis Protocol

4-Benzyloxy-3-ethoxybenzaldehyde is typically synthesized via a Williamson ether synthesis. This method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol

- **Dissolution:** Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

- Deprotonation: Add a base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.
- Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the benzyl ether linkage.
- Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.



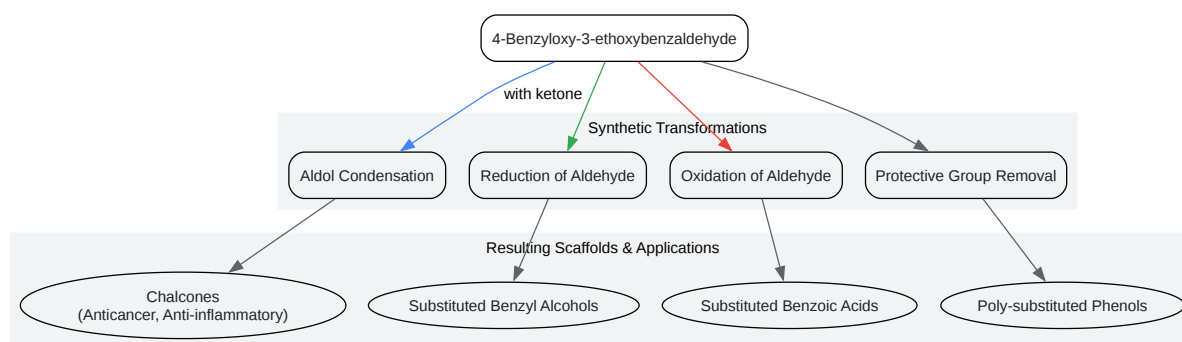
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Caption: Generalized workflow for Williamson ether synthesis.

Applications in Research and Development

4-Benzyloxy-3-ethoxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of novel therapeutic agents and functional materials.

- **Synthesis of Chalcones:** It is used as a precursor for synthesizing chalcone derivatives.[6] Chalcones are known for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6]
- **Pharmaceutical Intermediates:** This compound is a building block in the synthesis of more complex molecules targeted for drug discovery. Its structure is related to other benzaldehyde derivatives used in creating neurotrophic agents and other pharmaceuticals.[7]
- **Protecting Group Chemistry:** The benzyl group can serve as a protecting group for the hydroxyl function, which can be selectively removed under specific conditions (e.g., hydrogenolysis) in a multi-step synthesis.



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Caption: Role as a synthetic intermediate in drug development.

Spectroscopic Characterization

While specific spectra for this exact compound are not readily available in public databases, its ^1H NMR, ^{13}C NMR, and IR spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 4-ethoxybenzaldehyde and 4-benzyloxybenzaldehyde.^[8]^[9]^[10]

Predicted ^1H NMR Spectrum

- Aldehyde Proton ($-\text{CHO}$): A singlet is expected around δ 9.8-10.0 ppm.^[8]
- Aromatic Protons: The three protons on the substituted benzene ring will appear in the range of δ 6.9-7.8 ppm, showing complex splitting patterns (doublets and doublet of doublets).
- Benzyloxy Protons ($-\text{O}-\text{CH}_2-\text{Ph}$): A characteristic singlet for the methylene protons will be observed around δ 5.1 ppm.^[9] The five protons of the phenyl ring will appear as a multiplet between δ 7.3-7.5 ppm.^[9]
- Ethoxy Protons ($-\text{O}-\text{CH}_2-\text{CH}_3$): A quartet for the methylene protons is expected around δ 4.1 ppm, and a triplet for the methyl protons will appear around δ 1.4 ppm.

Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon ($-\text{CHO}$): Expected to appear downfield, around δ 190-193 ppm.
- Aromatic Carbons: Signals will be present in the δ 110-160 ppm region. The carbons attached to oxygen atoms (C3 and C4) will be further downfield.
- Benzyloxy Carbon ($-\text{O}-\text{CH}_2-\text{Ph}$): The methylene carbon is expected around δ 70-71 ppm.
- Ethoxy Carbons ($-\text{O}-\text{CH}_2-\text{CH}_3$): The methylene carbon should appear around δ 64 ppm, and the methyl carbon around δ 15 ppm.

Predicted IR Spectrum

- $\text{C}=\text{O}$ Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm^{-1} .^[8]

- C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm^{-1} and 2820 cm^{-1} .^[8]
- C-O Stretch (Ethers): Strong absorptions are expected in the fingerprint region, typically between $1200\text{--}1270\text{ cm}^{-1}$ for the aryl ether linkages.
- C=C Stretch (Aromatic): Multiple bands of medium intensity will be present in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-H Stretch (Aromatic and Aliphatic): Signals will appear just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (aliphatic).

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